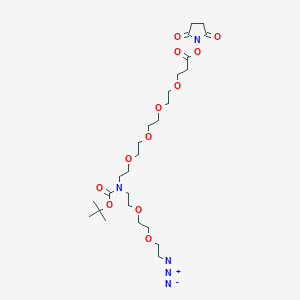

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45N5O12/c1-26(2,3)42-25(35)30(8-12-38-16-15-37-11-7-28-29-27)9-13-39-17-19-41-21-20-40-18-14-36-10-6-24(34)43-31-22(32)4-5-23(31)33/h4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYRAESBBJMWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester: A Heterotrifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a sophisticated, heterotrifunctional crosslinker that has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique branched structure, incorporating three distinct functional moieties—an azide (B81097), a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester—offers a versatile platform for the sequential and orthogonal conjugation of different molecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker, which imparts increased hydrophilicity to the molecules it connects, often improving their solubility and pharmacokinetic properties. The key functional groups and their respective reactivities are central to its utility.

| Property | Value | Source |

| Molecular Formula | C26H45N5O12 | [1][2] |

| Molecular Weight | 619.67 g/mol | [2] |

| Purity | >90% | [2] |

| Solubility | Soluble in DMSO, DMF, DCM | [3] |

| Storage | -20°C, desiccated | [3] |

Functional Moieties and Their Reactivity

The versatility of this compound stems from the distinct reactivity of its three functional groups, allowing for a step-wise and controlled approach to conjugation.

N-Hydroxysuccinimide (NHS) Ester

The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

Azide Group

The azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage. Alternatively, it can participate in a strain-promoted alkyne-azide cycloaddition (SPAAC) with a strained alkyne, such as DBCO or BCN, which proceeds without the need for a copper catalyst.[4]

Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. This newly exposed amine can then be used for subsequent conjugation reactions.

Application in PROTAC Synthesis: A Step-by-Step Workflow

A prime application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The following is a representative workflow for the synthesis of a BRD4-targeting PROTAC using this linker, JQ1 as the BRD4-binding ligand, and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.

Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization for specific applications.

Protocol 1: NHS Ester Coupling to an Amine-Containing Molecule

Materials:

-

This compound

-

Amine-containing molecule (e.g., pomalidomide derivative)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

-

Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Add the NHS ester stock solution to the protein solution at a 5-20 fold molar excess. The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

-

Purify the conjugate using an appropriate method such as size exclusion chromatography or dialysis.

Protocol 2: Boc Deprotection

Materials:

-

Boc-protected conjugate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-containing molecule

-

Alkyne-containing molecule (e.g., JQ1 derivative)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent: t-BuOH/H2O (1:1) or DMF

Procedure:

-

Dissolve the azide-containing molecule and the alkyne-containing molecule in the chosen solvent.

-

Add a freshly prepared aqueous solution of sodium ascorbate (10-20 equivalents).

-

Add an aqueous solution of CuSO4 (1-5 equivalents).

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent.

-

Purify the final product by column chromatography or preparative HPLC.

Signaling Pathway of BRD4 Degradation by a PROTAC

A PROTAC targeting BRD4, such as one synthesized with this compound, hijacks the ubiquitin-proteasome system to induce the degradation of BRD4. This process can be visualized as a signaling pathway.

Caption: PROTAC-mediated degradation of BRD4 via the ubiquitin-proteasome pathway.

Quantitative Data and Characterization

The synthesis and characterization of PROTACs require rigorous analytical techniques to ensure purity and confirm the desired structure.

| Analysis | Method | Expected Outcome |

| Reaction Monitoring | LC-MS | Tracking the consumption of starting materials and the formation of the product. |

| Purification | HPLC | Isolation of the final PROTAC with high purity. |

| Structural Confirmation | NMR (1H, 13C) | Confirmation of the chemical structure of the final PROTAC. |

| Purity Assessment | Analytical HPLC | Determination of the purity of the final product. |

| Degradation Potency | Western Blot or In-Cell Target Engagement Assays | Measurement of the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of the target protein. |

Conclusion

This compound is a highly valuable and versatile tool for the construction of complex biomolecules and targeted therapeutics. Its unique trifunctional nature allows for a modular and controlled synthetic approach, making it particularly well-suited for the development of PROTACs. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug developers to harness the potential of this advanced linker in their scientific endeavors. The ability to fine-tune the properties of PROTACs through linker design is a critical aspect of this emerging therapeutic modality, and this compound represents a significant enabling technology in this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, proteomics, and targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into its chemical characteristics, provide detailed experimental protocols for its use, and illustrate its role in relevant biological pathways and experimental workflows.

Core Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed with three key functional groups: an azide (B81097) (N3) group, a tert-butyloxycarbonyl (Boc)-protected amine, and an N-hydroxysuccinimide (NHS) ester. This trifunctional architecture allows for a sequential and controlled conjugation strategy.

The molecule consists of a branched PEG backbone, enhancing its solubility in aqueous and organic solvents. The azide group serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1][2] The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[] The Boc-protected amine provides an additional point of attachment that can be revealed under acidic conditions for further modification.

Chemical Structure

The precise arrangement of these functional groups is depicted in the chemical structure below. The PEG2 and PEG4 moieties refer to the number of repeating ethylene (B1197577) glycol units in each arm of the linker.

Image of the chemical structure of this compound would be placed here. (A visual representation is crucial for a technical guide but cannot be generated in this text-based format).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and executing successful bioconjugation experiments.

| Property | Value | Reference(s) |

| Chemical Formula | C26H45N5O12 | [4] |

| Molecular Weight | 619.66 g/mol | [5] |

| CAS Number | 2093153-95-6 | [4] |

| Purity | Typically >95% (may degrade slightly over time) | [4][6] |

| Appearance | Colorless to light yellow viscous liquid | [7] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [7] |

| Storage Conditions | Store at -20°C, protected from moisture | [8] |

| NHS Ester Stability | Hydrolysis half-life at pH 7.0, 0°C is 4-5 hours; at pH 8.6, 4°C is 10 minutes | [9] |

Key Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable tool for a variety of applications, most notably in the construction of complex biomolecules and targeted therapeutics.

PROTAC Development

A primary application of this linker is in the synthesis of PROTACs.[10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] this compound can be used to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The PEG linker component helps to optimize the spatial orientation of the two ligands, which is critical for the formation of a stable ternary complex and efficient protein degradation.[13]

Bioconjugation and "Click Chemistry"

The azide group on the linker allows for its attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[2][10] These "click chemistry" reactions are highly specific and can be performed under mild, biocompatible conditions, making them ideal for modifying sensitive biological molecules.[14]

Surface Modification and Nanoparticle Functionalization

The NHS ester functionality can be used to immobilize the linker onto surfaces or nanoparticles that have been functionalized with primary amines. The exposed azide group can then be used to attach other molecules of interest, such as targeting ligands, imaging agents, or drugs.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on general procedures for similar reagents and should be optimized for specific applications.

General Protocol for Protein Labeling with the NHS Ester

This protocol describes the conjugation of the NHS ester group to primary amines on a protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS at pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[8]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[8]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[8]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]

-

Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized protein (from the previous protocol) to an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or a second protein).

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reactant Preparation: Prepare solutions of the azide-labeled protein and the alkyne-containing molecule in the reaction buffer.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand.

-

Reaction Mixture: In a reaction vessel, combine the azide-labeled protein and a 2- to 5-fold molar excess of the alkyne-containing molecule.

-

Initiation of "Click" Reaction: Add the copper-chelating ligand to the reaction mixture, followed by CuSO4 and then sodium ascorbate. A typical final concentration for the catalyst components is 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM ligand.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a light-sensitive molecule.

-

Purification: Purify the conjugated product using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the application of this compound.

PROTAC-Mediated Protein Degradation Pathway

This diagram outlines the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

This diagram illustrates a typical experimental workflow for synthesizing a PROTAC using this compound.

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its well-defined structure, favorable physicochemical properties, and trifunctional nature make it an invaluable tool for researchers and drug development professionals. The ability to perform sequential, bioorthogonal conjugations opens up a wide range of possibilities for creating novel therapeutics, diagnostic agents, and research tools, with its application in PROTAC development being a particularly prominent and impactful example. This guide provides the foundational knowledge required to effectively utilize this advanced chemical linker in a variety of scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 7. N-(Azido-PEG2)-N-Boc-PEG4-NHS ester_2093153-95-6_新研博美 [xinyanbm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound|Cas# 2093153-95-6 [glpbio.cn]

- 12. resources.tocris.com [resources.tocris.com]

- 13. Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Core Functions of Azide and NHS Ester Groups in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and pharmaceutical development, the precise and stable linking of molecules—a process known as bioconjugation—is a cornerstone of innovation. From the development of antibody-drug conjugates (ADCs) to the creation of advanced diagnostic assays, the ability to covalently attach biomolecules to other molecules is paramount. Among the plethora of chemical tools available, N-hydroxysuccinimide (NHS) esters and azide (B81097) groups stand out for their reliability, versatility, and efficiency. This technical guide provides a comprehensive exploration of the core functions of these two critical functional groups in bioconjugation, offering detailed insights into their reaction mechanisms, quantitative comparisons, and practical experimental protocols.

The Role of NHS Esters: Amine-Reactive Conjugation

N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely employed for the modification of primary amines, which are readily available on the surface of proteins and peptides, specifically at the ε-amino group of lysine (B10760008) residues and the N-terminus.[][2][3][4] The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution, resulting in the formation of a stable and effectively irreversible amide bond under physiological conditions.[][5][6]

The primary advantages of using NHS esters in bioconjugation include their high reactivity, selectivity for primary amines, and the stability of the resulting amide linkage.[][4] These reactions are typically performed in aqueous buffers at a slightly alkaline pH of 7.2 to 8.5, which facilitates the deprotonation of the primary amine, enhancing its nucleophilicity.[][3][5]

dot

The Power of Azides: Bioorthogonal Click Chemistry

The azide group has emerged as a powerful tool in bioconjugation due to its participation in "click chemistry," a class of reactions that are highly efficient, selective, and biocompatible.[2][7][8] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[7][9][10]

A key feature of azide chemistry is its bioorthogonality; both azide and alkyne groups are virtually absent in biological systems, ensuring that the reaction proceeds with high specificity and without interfering with native cellular processes.[8][11] The CuAAC reaction is known for its high yields and the stability of the resulting triazole ring.[10] A significant advancement in this area is the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a potentially cytotoxic copper catalyst, making it even more suitable for applications in living systems.[7][12]

dot

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. interchim.fr [interchim.fr]

- 9. broadpharm.com [broadpharm.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The precise control of conjugation chemistry is paramount to the successful synthesis of these complex biomolecules. This guide delves into the core principles and practical applications of the tert-Butyloxycarbonyl (Boc) protecting group, a cornerstone of modern PEG linker chemistry, providing a technical resource for researchers in the field.

The Fundamental Role of the Boc Protecting Group

The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used to temporarily mask primary and secondary amines.[2] In the context of PEG linkers, which often possess a terminal amine for conjugation, the Boc group serves a critical gatekeeping function. By selectively blocking the reactivity of the amine, it allows for chemical modifications to be performed on the other terminus of the PEG linker without the risk of unwanted side reactions, such as self-conjugation or polymerization.[3]

The protection of an amine-terminated PEG linker with Boc anhydride (B1165640) (Di-tert-butyl dicarbonate) is a high-yielding reaction, typically proceeding under mild basic conditions.[4] This reversible protection is central to a "multi-step" or "orthogonal" synthetic strategy, where different functional groups on a molecule can be selectively addressed.[1][5]

Quantitative Data on Boc-Protected PEG Linkers

The efficiency of the protection and deprotection steps, as well as the stability of the Boc-protected linker, are critical parameters in synthetic workflows. The following tables summarize key quantitative and qualitative data gathered from various sources.

Table 1: Summary of Boc Protection and Deprotection Conditions

| Process | Reagents and Solvents | Typical Conditions | Yield/Efficiency | Notes |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DIPEA, Dichloromethane (DCM) | 3 hours at room temperature | Quantitative | Kaiser test can be used to confirm the absence of free primary amine.[6] |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP, NaHCO₃), Water, THF, or Acetonitrile | Room temperature to 40°C | High yields | A flexible and common method in non-peptide chemistry.[4] |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (20-50% v/v) | 0°C to room temperature, 1-2 hours | Typically >95% | A widely used and effective method. The reaction progress can be monitored by TLC or LC-MS.[3] |

| Boc Deprotection | 4M HCl in 1,4-dioxane | Room temperature | Effective | An alternative strong acid system for deprotection.[3] |

| Boc Deprotection | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Room temperature, overnight | Effective | A milder Lewis acid-catalyzed deprotection method.[4] |

Table 2: Stability of the Boc Protecting Group on PEG Linkers

| Condition | Stability | Notes |

| Basic Conditions (e.g., Piperidine) | Stable | This stability allows for the use of Boc in orthogonal strategies with base-labile protecting groups like Fmoc.[5][7] |

| Nucleophiles | Generally Stable | The Boc group is resistant to most nucleophiles.[7] |

| Acidic Conditions (Strong Acid, e.g., TFA, HCl) | Labile | Cleavage occurs via acidolysis, forming a stable tert-butyl cation.[3][7] |

| Acidic Conditions (Mild Acid) | Generally Stable | The Boc group is resistant to weak acids, allowing for the selective removal of other more acid-labile protecting groups. |

| Heat | Can be Labile | Thermal cleavage is possible but may require high temperatures.[3] |

Experimental Protocols

Detailed and reproducible protocols are essential for success in the laboratory. The following sections provide step-by-step methodologies for key experiments involving Boc-protected PEG linkers.

Protocol for the Synthesis of Boc-NH-PEG-COOH

This protocol describes the protection of the terminal amine of an amino-PEG-carboxylic acid with a Boc group.

Materials:

-

Amino-PEG-carboxylate derivative (e.g., H₂N-PEG-COOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Apparatus for stirring and reaction under an inert atmosphere

Procedure: [6]

-

Dissolve the amino-PEG-carboxylate (1 equivalent) in anhydrous DCM (e.g., 250 mg in 2 ml).

-

Add DIPEA (6 equivalents) to the solution.

-

Slowly add a solution of Di-tert-butyl dicarbonate (2 equivalents) in DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction for the disappearance of the free amine using a Kaiser test on a small aliquot.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can be purified by a suitable method, such as silica (B1680970) gel chromatography, if necessary.

Protocol for the Deprotection of a Boc-Protected PEG Linker

This protocol details the removal of the Boc group to expose the terminal amine for subsequent conjugation.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Apparatus for stirring and reaction at controlled temperatures

Procedure: [3]

-

Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to the desired final concentration (e.g., 20-50% v/v).

-

If the substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To remove residual TFA, co-evaporate the residue with toluene (3 times).

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an aqueous workup.

Protocol for Conjugation of a Deprotected PEG Linker to an Antibody

This protocol provides a general workflow for the conjugation of a deprotected amino-PEG linker (with a reactive group at the other end, e.g., an NHS ester) to the lysine (B10760008) residues of an antibody.

Materials:

-

Deprotected Amino-PEG-NHS ester

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Quenching agent (e.g., Tris or glycine)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Prepare a stock solution of the deprotected Amino-PEG-NHS ester in a suitable anhydrous solvent (e.g., DMSO).

-

Add the desired molar excess of the PEG-NHS ester solution to the antibody solution with gentle mixing.

-

Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

-

Quench the reaction by adding a small excess of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS esters.

-

Purify the resulting antibody-PEG conjugate from excess PEG linker and byproducts using a suitable method, such as size exclusion chromatography (SEC) or dialysis.

-

Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Visualizing Workflows and Chemical Principles

Diagrams are powerful tools for understanding complex chemical processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Conclusion

The Boc protecting group is a vital tool in the synthesis of well-defined PEGylated bioconjugates. Its stability under a range of conditions, coupled with its facile removal under acidic conditions, provides the chemical precision necessary for complex, multi-step synthetic strategies. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize Boc-protected PEG linkers in the development of next-generation therapeutics and research tools.

References

Technical Guide: N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester (CAS 2093153-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester, with CAS number 2093153-95-6, is a heterobifunctional crosslinker pivotal in the field of targeted protein degradation. As a PEG-based linker, it is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3] This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for this compound.

This linker is specifically designed with three key functional moieties:

-

An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds.[4]

-

An azide (B81097) group : This functional group enables covalent conjugation to molecules containing alkyne groups via "click chemistry," a highly efficient and bio-orthogonal reaction.

-

A tert-butyloxycarbonyl (Boc) protected amine : This protecting group allows for selective deprotection and subsequent functionalization, offering modularity in the synthesis of complex molecules like PROTACs.

The polyethylene (B3416737) glycol (PEG) backbone of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. This information is compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 2093153-95-6 | |

| Molecular Formula | C26H45N5O12 | |

| Molecular Weight | 619.67 g/mol | |

| Appearance | Colorless to light yellow viscous liquid | |

| Purity | >90% to ≥95% (supplier dependent) | [4] |

| Storage Conditions | -20°C, desiccated |

Core Applications in PROTAC Synthesis

This compound is primarily utilized as a versatile linker for the construction of PROTACs. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The role of the PROTAC is to bring the POI and the E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

The functional groups of this compound allow for a modular and strategic approach to PROTAC synthesis. For instance, the NHS ester can be used to attach the linker to a ligand for the POI, while the azide group can be used for a click chemistry reaction with an alkyne-modified E3 ligase ligand. The Boc-protected amine provides a third point for potential modification or for altering the physicochemical properties of the final PROTAC.

Experimental Protocols

While a specific published protocol for a PROTAC synthesized using this compound is not available, the following are generalized experimental methodologies for the key reactions involving this linker.

Protocol 1: Conjugation of the NHS Ester to a Primary Amine-Containing Molecule (e.g., a POI Ligand)

This protocol describes the general procedure for reacting the NHS ester moiety of the linker with a molecule containing a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., POI ligand)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris or glycine (B1666218) solution)

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the desired molar excess of the linker stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally be kept below 10% to maintain the integrity of protein-based molecules.

-

Incubate the reaction mixture. Incubation times can vary from 30-60 minutes at room temperature to 2 hours on ice. Reaction progress should be monitored by a suitable analytical method (e.g., LC-MS).

-

Once the reaction is complete, any unreacted linker can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

-

The conjugated product can be purified from the reaction mixture using an appropriate technique, such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between the azide group of the linker-conjugate and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (product from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper ligand (e.g., TBTA)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

-

Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270).

-

In another vial, prepare a solution of copper(II) sulfate and the copper ligand.

-

Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.

-

Add the copper(II) sulfate/ligand solution to initiate the click reaction.

-

Allow the reaction to proceed at room temperature. The reaction is typically fast, but the exact time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS).

-

Upon completion, the desired triazole-linked product can be purified using standard chromatographic techniques.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a potential workflow for the synthesis of a PROTAC using this compound.

Caption: A modular workflow for PROTAC synthesis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein of interest (POI).

Caption: Mechanism of PROTAC-induced protein degradation.

References

A Technical Guide to N-(Azido-PEG2)-N-Boc-PEG4-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a sophisticated, heterobifunctional, and branched PEG linker designed for advanced applications in bioconjugation, drug delivery, and the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, applications, and a generalized protocol for its use.

Core Properties and Specifications

This linker possesses three key functional components:

-

An N-hydroxysuccinimide (NHS) ester , which is a highly efficient amine-reactive group for forming stable amide bonds with primary amines, such as the lysine (B10760008) residues found on proteins and antibodies.[3][4]

-

An azide (B81097) group (N3) , which serves as a versatile chemical handle for "click chemistry." It can react with terminal alkynes in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (like DBCO or BCN) in a copper-free, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]

-

A tert-butyloxycarbonyl (Boc) protecting group , which offers an orthogonal protection strategy, allowing for sequential and controlled conjugation reactions.

The polyethylene (B3416737) glycol (PEG) backbone enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C26H45N5O12 | [6][7] |

| Molecular Weight | 619.67 g/mol | [6][7] |

| CAS Number | 2093153-95-6 | [6][7] |

| Appearance | Colorless to light yellow viscous liquid | [1] |

| Purity | Typically >95% | [7] |

Key Applications and Logical Workflow

The unique trifunctional nature of this linker makes it an invaluable tool in multi-step conjugation strategies, particularly in the synthesis of complex biomolecules and targeted therapeutics like PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation by the proteasome.[][9][10] The linker's length, flexibility, and composition are critical for optimizing the formation of the ternary complex and subsequent degradation efficiency.[][11][12]

A typical experimental workflow involves two primary stages: first, the reaction of the NHS ester with an amine-containing molecule, followed by the deprotection of the Boc group and a subsequent reaction, or the direct use of the azide group in a click chemistry reaction.

Experimental Protocol: General Procedure for Protein Labeling via NHS Ester Conjugation

This protocol outlines a general method for conjugating the this compound to a protein, such as an antibody, targeting its primary amine groups (e.g., lysine residues).[3][13]

Materials:

-

Protein solution (e.g., IgG antibody) free of amine-containing buffers like Tris or stabilizers like BSA.

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5.[14]

-

Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4.

-

Purification system: Size-exclusion chromatography (e.g., Sephadex column) or ultrafiltration vials suitable for the protein's molecular weight.[3][14]

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Linker Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[3] Vortex briefly to ensure it is fully dissolved.

-

-

Perform the Labeling Reaction:

-

While gently stirring or vortexing the protein solution, add the linker stock solution dropwise.[3]

-

The molar ratio of linker to protein is critical and should be optimized. A starting point is often a 10:1 to 20:1 molar excess of linker.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.[13] For pH-sensitive proteins, the reaction can be performed at pH 7.4, but the incubation time may need to be extended.[13]

-

-

Quench the Reaction (Optional):

-

To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes. This step consumes any unreacted NHS ester.

-

-

Purify the Conjugate:

-

Characterization and Storage:

-

Confirm the successful conjugation using techniques such as mass spectrometry.

-

The resulting conjugate, now bearing azide and Boc-protected functional groups, is ready for subsequent downstream applications, such as click chemistry.

-

Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.

-

Application in PROTAC-Mediated Protein Degradation

Once synthesized, a PROTAC molecule utilizing this linker can hijack the cell's ubiquitin-proteasome system to induce the degradation of a target Protein of Interest (POI).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|Cas# 2093153-95-6 [glpbio.cn]

- 3. biotium.com [biotium.com]

- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. precisepeg.com [precisepeg.com]

- 7. This compound, CAS 2093153-95-6 | AxisPharm [axispharm.com]

- 9. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. symeres.com [symeres.com]

- 13. glenresearch.com [glenresearch.com]

- 14. interchim.fr [interchim.fr]

The Crucial Core: An In-depth Technical Guide to Heterobifunctional Crosslinkers for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three distinct components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4]

While the warhead and anchor provide target specificity and E3 ligase engagement, the linker is far from a passive spacer.[1] It is a critical determinant of the PROTAC's overall success, profoundly influencing efficacy, selectivity, and physicochemical properties.[1][3][4] The linker's length, chemical composition, and rigidity dictate the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the foundational step for subsequent protein ubiquitination and degradation.[1][5] This guide provides a detailed exploration of the heterobifunctional crosslinker, offering insights into its design, impact on performance, and the experimental protocols necessary for evaluation.

The Mechanism of Action: Orchestrated by the Linker

The primary function of a PROTAC is to induce proximity between a target protein and an E3 ligase.[5] The linker orchestrates this interaction, enabling the formation of a productive ternary complex. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[7][] The PROTAC molecule is then released to repeat the cycle, enabling it to act catalytically at substoichiometric concentrations.[1]

Linker Composition and Properties: The PROTAC Design Blueprint

The design of the linker is a critical optimization parameter in PROTAC development, influencing everything from ternary complex stability to drug-like properties.[9] Linkers are broadly classified based on their flexibility and chemical makeup.

Linker Types

-

Flexible Linkers : These are the most common linkers, primarily composed of alkyl chains and polyethylene glycol (PEG) units.[2][4][][]

-

Alkyl Chains : Offer significant conformational flexibility, which can increase the probability of forming a productive ternary complex.[1] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing ternary complex stability, and can increase lipophilicity.[1]

-

PEG Linkers : Enhance the solubility and can provide favorable van der Waals interactions within the ternary complex.[9] Their synthetic tractability allows for easy modulation of length.[4]

-

-

Rigid Linkers : These linkers incorporate structures like cycloalkanes (piperazine, piperidine), alkynes, and triazoles to reduce conformational flexibility.[][]

-

Advantages : Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing the stability and cooperativity of the ternary complex.[11] A well-designed rigid linker can establish specific, favorable interactions with the target protein or E3 ligase.[9]

-

Click Chemistry : Triazole linkers, often formed via copper-catalyzed "click chemistry," offer a robust and efficient method for conjugating the warhead and anchor moieties, accelerating the synthesis of PROTAC libraries.[4][]

-

Impact of Linker Properties

The optimization of a PROTAC's activity is an empirical process, often requiring the synthesis and testing of numerous linker variants.[4][]

-

Length : This is a crucial parameter. A linker that is too short can cause steric clashes, preventing simultaneous binding of the POI and E3 ligase.[9] Conversely, a linker that is too long may not effectively bring the two proteins into the required proximity for efficient ubiquitination.[9] The optimal length is highly dependent on the specific POI-E3 ligase pair.[2]

-

Composition & Physicochemical Properties : The linker's chemical nature significantly impacts the overall PROTAC molecule's properties. PROTACs are often large molecules that violate traditional drug-like guidelines such as Lipinski's "rule of five".[1][4] The linker is a key contributor to properties like solubility, cell permeability, and metabolic stability.[1] Incorporating polar groups can improve solubility, while lipophilic groups may enhance permeability.[1]

-

Attachment Point : The vector at which the linker exits the warhead and anchor ligands is critical. Different attachment points can drastically alter the relative orientation of the POI and E3 ligase in the ternary complex, thereby affecting degradation efficiency and even selectivity.[12]

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The effect of linker modifications on PROTAC performance is quantified using several key metrics. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. Binding affinities (Kd) of the PROTAC to its target and the E3 ligase, as well as the cooperativity (α) of ternary complex formation, are also critical parameters.

Table 1: Impact of Linker Length on BET Bromodomain Degraders

This table illustrates how varying the number of PEG units in the linker of PROTACs targeting BET proteins can significantly affect degradation potency. The PROTACs consist of the BET inhibitor JQ1 as the warhead and a ligand for the VHL E3 ligase.

| PROTAC Example | E3 Ligase Ligand | Warhead | Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Cooperativity (α) |

| MZ1 | VHL Ligand | JQ1 | 4 PEG units | 15 | ~15 | >95 | 26 |

| PROTAC A | VHL Ligand | JQ1 | 3 PEG units | 12 | ~50 | ~90 | 18 |

| PROTAC B | VHL Ligand | JQ1 | 5 PEG units | 18 | ~100 | ~85 | 10 |

| dBET1 | CRBN Ligand | JQ1 | 8 PEG units + alkyl | 27 | <1 | >98 | N/A |

Data compiled for illustrative purposes based on trends reported in the literature.[4][13][14][15] A higher cooperativity value (α) indicates that the binding of one protein partner enhances the PROTAC's affinity for the other, leading to a more stable ternary complex.[14][15]

Table 2: Comparison of Linker Types and Attachment Points

This table compares PROTACs targeting the same protein but using different linker chemistries or attachment points, highlighting the impact on degradation.

| PROTAC Example | Target | Warhead | E3 Ligase | Linker Type | Key Feature | DC50 (nM) |

| ARV-825 | BRD4 | OTX015 | CRBN | PEG/Alkyl | Flexible | < 1 |

| Compound X | BRD4 | OTX015 | CRBN | Piperazine-based | Rigid | ~25 |

| Compound Y | FLT3 | Gilteritinib | CRBN | PEG | Para-position exit | ~5 |

| Compound Z | FLT3 | Gilteritinib | CRBN | PEG | Meta-position exit | > 100 |

Data compiled for illustrative purposes based on trends reported in the literature.[4][12][16]

Experimental Protocols for PROTAC Evaluation

A multi-step experimental workflow is required to design and validate a PROTAC. This involves synthesis, biophysical characterization of the ternary complex, and assessment of cellular activity and in vivo efficacy.

Protocol: PROTAC Synthesis (General "Click Chemistry" Approach)

This protocol describes a convergent synthesis for assembling a PROTAC library using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][]

-

Synthesis of Precursors :

-

Synthesize or procure the warhead molecule functionalized with a terminal alkyne group.

-

Synthesize or procure the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for CRBN) functionalized with an azide (B81097) group.[2]

-

Synthesize a panel of PEG or alkyl linkers of varying lengths, functionalized with both an azide and an alkyne at opposite ends. For this example, we will link the alkyne-warhead to an azide-functionalized E3 ligand.

-

-

Coupling Reaction :

-

Dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).

-

Add sodium ascorbate (B8700270) (0.3 eq) to the solution.

-

Add copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress by LC-MS.

-

-

Purification :

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

-

-

Characterization : Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring the kinetics (kon, koff) and affinity (KD) of binary and ternary interactions in real-time.[14][15][17]

-

Immobilization :

-

Immobilize a high-purity, His-tagged E3 ligase complex (e.g., VHL-ElonginC-ElonginB, VCB) onto a Ni-NTA sensor chip surface via its His-tag.

-

-

Binary Affinity Measurement (PROTAC to E3) :

-

Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase surface.

-

Measure the association and dissociation rates. Fit the resulting sensorgrams to a 1:1 binding model to determine the KD.

-

-

Binary Affinity Measurement (PROTAC to POI) :

-

This can be done by immobilizing the POI and injecting the PROTAC, or in solution if the POI is difficult to immobilize.

-

-

Ternary Complex Formation and Cooperativity :

-

To measure the binding of the POI to the pre-formed PROTAC-E3 complex, prepare a series of solutions containing a fixed, saturating concentration of the PROTAC with varying concentrations of the POI.

-

Inject these pre-mixed solutions over the immobilized E3 ligase surface.

-

The resulting binding signal corresponds to the formation of the ternary complex. Fit the data to determine the apparent KD of the POI binding in the presence of the PROTAC.

-

Cooperativity (α) is calculated as the ratio of the KD of the PROTAC for the E3 ligase in the absence of the POI to the KD in the presence of the POI. An α > 1 indicates positive cooperativity.[14]

-

Protocol: Cellular Protein Degradation Assay (Western Blot)

This is the most common method to directly measure the reduction in target protein levels within cells.

-

Cell Culture and Treatment :

-

Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis :

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting :

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis :

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Protocol: In Vivo Pharmacodynamic (PD) Study

In vivo studies are essential to confirm that a PROTAC can effectively degrade its target in a whole organism.[18][]

-

Animal Model :

-

Use an appropriate animal model, such as a tumor xenograft model where human cancer cells are implanted into immunocompromised mice.

-

-

Dosing and Sample Collection :

-

Administer the PROTAC to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels. Include a vehicle control group.

-

At specified time points after dosing (e.g., 8, 24, 48 hours), euthanize cohorts of animals.

-

Collect relevant tissues (e.g., tumor, plasma, liver).

-

-

Tissue Processing and Analysis :

-

Homogenize the collected tumor or tissue samples to prepare lysates.

-

Analyze the levels of the target protein in the tissue lysates using Western Blot or ELISA, as described previously.

-

-

Data Analysis :

-

Determine the percentage of target protein degradation in the treated groups relative to the vehicle control group at each time point and dose level. This demonstrates the extent and duration of the pharmacodynamic effect.

-

The Ubiquitin-Proteasome System (UPS)

PROTACs leverage the cell's own UPS, a highly regulated pathway for protein degradation that is essential for cellular homeostasis.[7][20][21] The process involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin to a substrate protein.

References

- 1. chempep.com [chempep.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 15. o2hdiscovery.co [o2hdiscovery.co]

- 16. benchchem.com [benchchem.com]

- 17. cytivalifesciences.com [cytivalifesciences.com]

- 18. Protein degrader in vivo evaluation - Profacgen [profacgen.com]

- 20. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 21. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling [mdpi.com]

An In-depth Technical Guide to PEG-based PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals

Introduction to PEG-based PROTAC Linkers: A Core Component in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a passive spacer, plays a critical role in the efficacy and drug-like properties of a PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their unique physicochemical properties that significantly influence a PROTAC's solubility, cell permeability, and ability to induce the formation of a productive ternary complex for protein degradation.[1][2][3] This guide provides a comprehensive technical overview of PEG-based PROTAC linkers, including their synthesis, impact on efficacy, and the experimental protocols used for their evaluation.

The Crucial Role of the PEG Linker in PROTAC Function

The linker is a key determinant of a PROTAC's success, influencing its ability to bring the target protein and the E3 ligase into close proximity to form a stable ternary complex.[3] This complex formation is a prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4] The length, flexibility, and chemical composition of the PEG linker are critical parameters that must be optimized for each specific target and E3 ligase pair.[5][6]

Key Functions of PEG Linkers:

-

Enhanced Solubility: PROTACs are often large and hydrophobic molecules, which can lead to poor aqueous solubility. The hydrophilic nature of the repeating ethylene (B1197577) glycol units in PEG linkers can significantly improve the overall solubility of the PROTAC molecule.[7][8][9]

-

Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact structure that is more amenable to crossing the cell membrane.[2] However, excessive PEG linker length can negatively impact permeability.[10]

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving the correct orientation and distance between the POI and the E3 ligase to form a stable and productive ternary complex.[1] An optimal linker length can lead to positive cooperativity in binding, enhancing the stability of the complex and leading to more efficient degradation.[11] Conversely, a suboptimal linker can result in steric clashes and reduced degradation efficiency.

-

Tunable Physicochemical and Pharmacokinetic Properties: The length of the PEG linker can be precisely controlled, allowing for the fine-tuning of the PROTAC's molecular weight, polarity, and other physicochemical properties.[7][12] These properties, in turn, influence the pharmacokinetic (PK) profile of the PROTAC, including its absorption, distribution, metabolism, and excretion (ADME).[6][13]

Quantitative Analysis of PEG-based PROTACs

The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax, the maximum percentage of target protein degradation achieved.[1] The following tables summarize the degradation and pharmacokinetic data for several well-characterized PROTACs, some of which feature PEG linkers.

| PROTAC Name | Target Protein | E3 Ligase | Linker Type (if specified) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ARV-110 | Androgen Receptor (AR) | CRBN | Not specified | - | >95 | VCaP | [14] |

| ARD-69 | Androgen Receptor (AR) | VHL | PEG | 0.76 | >95 | VCaP | [4][14] |

| dBET1 | BRD2, BRD3, BRD4 | CRBN | PEG | <100 (for BRD4) | >90 | MV4;11 | [2][15] |

| MZ1 | BRD4 | VHL | PEG | 2-20 | >90 | HeLa | [5][16] |

| B1-10J | ERK1/2 | Not specified | PEG | 102 | - | HCT116 | [17] |

| Compound 34 | BRD4 | CRBN | PEG | 60.0 | 94 | MDA-MB-231 | [18] |

| Compound 13b | Androgen Receptor (AR) | CRBN | PEG | 5211 | >80 | LNCaP | [19] |

Table 1: Degradation Efficacy of Various PROTACs. This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for several PROTACs, highlighting the potency of PEG-containing molecules like ARD-69 and dBET1.

| PROTAC Name | Species | Route | Dose | Cmax | Tmax (h) | AUC (µM·h) | t1/2 (h) | Bioavailability (F%) | Reference |

| ARV-110 | Rat | IV | 2 mg/kg | - | - | - | - | - | [7] |

| PO | 5 mg/kg | - | - | - | - | 23.83 | [7] | ||

| Mouse | IV | 2 mg/kg | - | - | - | - | - | [7] | |

| PO | 5 mg/kg | - | - | - | - | 37.89 | [7] | ||

| dBET1 | Mouse | IP | 50 mg/kg | 392 nM | 0.5 | 2.1 µM·h | 6.69 | - | [2][15] |

| MZ1 | Mouse | IV | 5 mg/kg | - | - | 3.76 µM·h | 1.04 | - | [1] |

| SC | 5 mg/kg | 2070 nM | 0.5 | - | 2.95 | - | [1] | ||

| ARV-771 | Mouse | IV | 1 mg/kg | - | - | 0.70 µM·h | - | - | [1] |

| SC | 10 mg/kg | 1.73 µM | 1.0 | 7.3 µM·h | - | 100 | [1] |

Table 2: Pharmacokinetic Parameters of Selected PROTACs. This table summarizes key pharmacokinetic parameters for several PROTACs in preclinical models, providing insights into their in vivo behavior.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PEG-based PROTACs.

Synthesis of PEG-based PROTACs using Click Chemistry

A common and efficient method for synthesizing PROTACs involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[5] This method allows for the rapid and reliable connection of a POI-binding ligand and an E3 ligase ligand via a PEG linker.

Materials:

-

POI ligand functionalized with an alkyne group

-

E3 ligase ligand functionalized with an azide (B81097) group (or vice versa)

-

Bifunctional PEG linker with azide and alkyne terminal groups (or other compatible reactive groups)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of t-BuOH and water)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, to reduce Cu(II) to Cu(I))

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand to stabilize Cu(I))

Procedure:

-

Dissolution of Reactants: Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase-PEG linker conjugate in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).

-

Preparation of Copper Catalyst: In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

-

Click Reaction: Add the copper catalyst solution to the solution of the reactants. If using, add TCEP and TBTA to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.

-

Purification: Upon completion, quench the reaction and purify the crude PROTAC product using preparative high-performance liquid chromatography (HPLC) to obtain the final, pure PEG-based PROTAC.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for PROTAC-mediated Protein Degradation

Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate, making it ideal for assessing the degradation efficacy of a PROTAC.[1]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound dissolved in a suitable vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)

-

Primary antibody specific for the target protein

-

Primary antibody for a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET is a powerful biophysical assay used to measure the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase in a homogeneous format.

Materials:

-

Purified, recombinant POI labeled with a donor fluorophore (e.g., Terbium cryptate)

-

Purified, recombinant E3 ligase (or its substrate-binding domain) labeled with an acceptor fluorophore (e.g., d2)

-

PROTAC compound

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup: In a low-volume microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer. Include appropriate controls, such as wells with only the labeled proteins and no PROTAC, and wells with a non-binding control compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for the formation of the ternary complex.

-

TR-FRET Measurement: Measure the fluorescence emission at two wavelengths (the donor emission and the acceptor emission) using a TR-FRET-compatible plate reader. The reader will excite the donor fluorophore and measure the energy transfer to the acceptor, which only occurs when the two are in close proximity (i.e., when the ternary complex is formed).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well. Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal increases with PROTAC concentration until it reaches a maximum, after which it decreases due to the "hook effect" as binary complexes become more prevalent at high concentrations.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological pathways and experimental processes involved in PROTAC research. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.

Caption: PROTAC-mediated protein degradation signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pardon Our Interruption [opnme.com]

- 6. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review Reports - Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies | MDPI [mdpi.com]

- 9. Selective degradation of BET proteins with dBET1, a proteolysis-targeting chimera, potently reduces pro-inflammatory responses in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimizing DMPK Properties: Experiences from a Big Pharma DMPK Department - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]

A Technical Guide to Protein Labeling via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of click chemistry, a powerful and versatile tool for site-specific protein labeling. We will delve into the key bioorthogonal reactions, provide detailed experimental protocols for their application, and present quantitative data to facilitate the selection of the most appropriate method for your research needs.

Core Principles of Click Chemistry in Protein Labeling